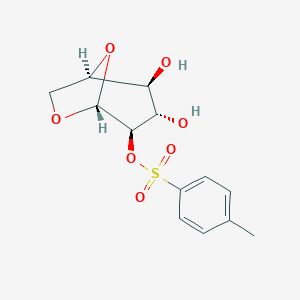

1,6-Anhydro-2-O-p-toluènesulfonyl-β-D-glucopyranose

Vue d'ensemble

Description

- Le dérivé protoné forme des sels isolables, tels que le chlorhydrate d'aminoacétone ([CH₃C(O)CH₂NH₃]Cl).

- L'aminoacétone est un intermédiaire dans le métabolisme de la thréonine et de la glycine .

Aminoacétone: est un composé organique de formule . À l'état gazeux, il est stable, mais lors de sa condensation, il réagit avec lui-même.

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Development : This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. It has been utilized in the preparation of biologically active compounds such as:

- Macrolide Antibiotics : Important for treating bacterial infections.

- Anticancer Agents : Compounds derived from this sugar have shown potential in inhibiting cancer cell growth.

- Biochemical Studies : It acts as a chemical tracer in studies related to biomass burning, contributing to atmospheric chemistry research by helping to understand particulate matter formation and its effects on climate change .

- Glycosylation Reactions : The compound is used in glycosylation reactions to synthesize glycosides, which are essential for studying carbohydrate metabolism and developing glyco-conjugates for drug delivery systems .

- Enzyme Inhibition Studies : Research has indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in metabolic disease treatments .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of 1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose as a precursor for synthesizing novel anticancer agents. These agents exhibited significant cytotoxicity against various cancer cell lines, showcasing the compound's potential in developing targeted cancer therapies.

Case Study 2: Environmental Chemistry Applications

Research involving this compound highlighted its role as a tracer for biomass burning emissions. The study analyzed air samples from regions affected by wildfires and demonstrated how the presence of this compound correlates with particulate matter levels, aiding environmental monitoring efforts.

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for macrolide antibiotics and anticancer agents. |

| Biochemical Studies | Used as a chemical tracer in atmospheric chemistry studies related to biomass burning. |

| Glycosylation Reactions | Synthesizes glycosides for carbohydrate metabolism studies. |

| Enzyme Inhibition Studies | Potential inhibitor of key metabolic enzymes, relevant for metabolic disease research. |

Mécanisme D'action

Target of Action

It is known that this compound is a vital biomedical compound with immense potential for drug development targeting diverse diseases .

Mode of Action

It is known to be utilized as a precursor in synthesizing carbohydrate-based pharmaceuticals , which suggests that it may interact with its targets through biochemical reactions involving carbohydrate metabolism.

Biochemical Pathways

Given its role as a precursor in synthesizing carbohydrate-based pharmaceuticals , it can be inferred that it may be involved in the metabolic pathways related to carbohydrate metabolism.

Result of Action

Its utilization as a precursor in synthesizing carbohydrate-based pharmaceuticals suggests that it may have significant effects on cellular processes related to carbohydrate metabolism.

Analyse Biochimique

Biochemical Properties

The role of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose in biochemical reactions is primarily as an intermediate in organic synthesis of drug molecules. It is principally utilized in research for developing treatments targeting diabetes and other glucose-related disorders

Cellular Effects

Molecular Mechanism

Metabolic Pathways

It could potentially affect metabolic flux or metabolite levels given its role in drug synthesis.

Méthodes De Préparation

Voies de synthèse: L'aminoacétone peut être synthétisée par diverses méthodes, y compris de avec ou .

Conditions de réaction: Ces réactions se produisent généralement sous , en utilisant ou .

Production industrielle: Bien que l'aminoacétone ne soit pas produite industriellement à grande échelle, elle sert de précurseur pour d'autres composés.

Analyse Des Réactions Chimiques

Réactions: L'aminoacétone peut subir diverses réactions, y compris , , et .

Réactifs et conditions courants: Pour l'oxydation, sont souvent utilisés. La réduction peut être obtenue avec ou .

Principaux produits: Les principaux produits dépendent des conditions de réaction spécifiques et des substituants présents.

Applications de la recherche scientifique

Chimie: L'aminoacétone est un bloc de construction précieux pour la synthèse d'autres composés.

Biologie: Elle joue un rôle dans le métabolisme des acides aminés.

Médecine: La recherche explore son potentiel en tant que précurseur pour le développement de médicaments.

Industrie: Bien que non utilisée directement dans l'industrie, ses dérivés trouvent des applications.

Mécanisme d'action

- Le mécanisme d'action exact de l'aminoacétone n'est pas entièrement élucidé.

- Elle peut interagir avec des enzymes ou des récepteurs impliqués dans le métabolisme des acides aminés.

Comparaison Avec Des Composés Similaires

- L'aminoacétone est unique en raison de sa structure simple et de son rôle d'intermédiaire.

- Des composés similaires comprennent le méthylglyoxal , le glyoxal et d'autres petits aldéhydes.

Activité Biologique

1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, commonly referred to as levoglucosan tosylate, is a synthetic carbohydrate derivative with significant potential in glycosylation reactions and biological applications. Its unique structure enhances its reactivity and interaction with biological macromolecules, making it a valuable compound in medicinal chemistry and biochemistry.

- Molecular Formula : C₁₃H₁₆O₇S

- Molecular Weight : 316.33 g/mol

- CAS Number : 3868-05-1

The compound features a p-toluenesulfonyl group at the 2-position of β-D-glucopyranose, which increases its electrophilicity and facilitates nucleophilic attacks in glycosylation reactions. This property is crucial for synthesizing complex carbohydrates and glycoconjugates.

Glycosylation Reactions

Levoglucosan tosylate acts as a glycosyl donor in various glycosylation reactions, where it can form glycosidic bonds with alcohols or amines. This capability is particularly useful in the synthesis of oligosaccharides and glycoconjugates, which are essential in numerous biological processes including cell signaling and immune responses .

Interaction with Biological Macromolecules

Studies have shown that the sulfonyl group enhances binding affinities with proteins and enzymes involved in carbohydrate metabolism. This interaction may allow for targeted modifications of glycoproteins or glycolipids, influencing their biological activity and stability.

Study on Glycosylation Efficiency

A study published in the Journal of the American Chemical Society demonstrated that levoglucosan tosylate could be utilized effectively for synthesizing glycosyl donors. The results indicated that the presence of the tosyl group significantly improved the efficiency of glycosylation reactions compared to other sugar derivatives.

Anticancer Potential

Research has explored the potential of levoglucosan tosylate derivatives in targeting cancer cells by modifying glycolytic pathways. The compound's ability to alter biological pathways through glycosylation may provide new avenues for drug development aimed at aggressive cancers such as glioblastoma multiforme (GBM). In vitro studies suggested that derivatives of levoglucosan tosylate could inhibit glycolysis, thereby reducing tumor cell viability .

Comparison with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to levoglucosan tosylate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose | Contains two sulfonyl groups at different positions | Enhanced reactivity compared to mono-sulfonated variants |

| 1,6-Anhydro-2-O-benzenesulfonyl-β-D-glucopyranose | Substituted with a benzenesulfonyl group | Different electronic properties affecting reactivity |

| 1,6-Anhydro-2-O-acetyl-β-D-glucopyranose | Acetate group instead of sulfonate | Less reactive but more stable under certain conditions |

Propriétés

IUPAC Name |

[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBPXGGBTQVDQH-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@@H]([C@H]3CO[C@@H]2O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441574 | |

| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3868-05-1 | |

| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.